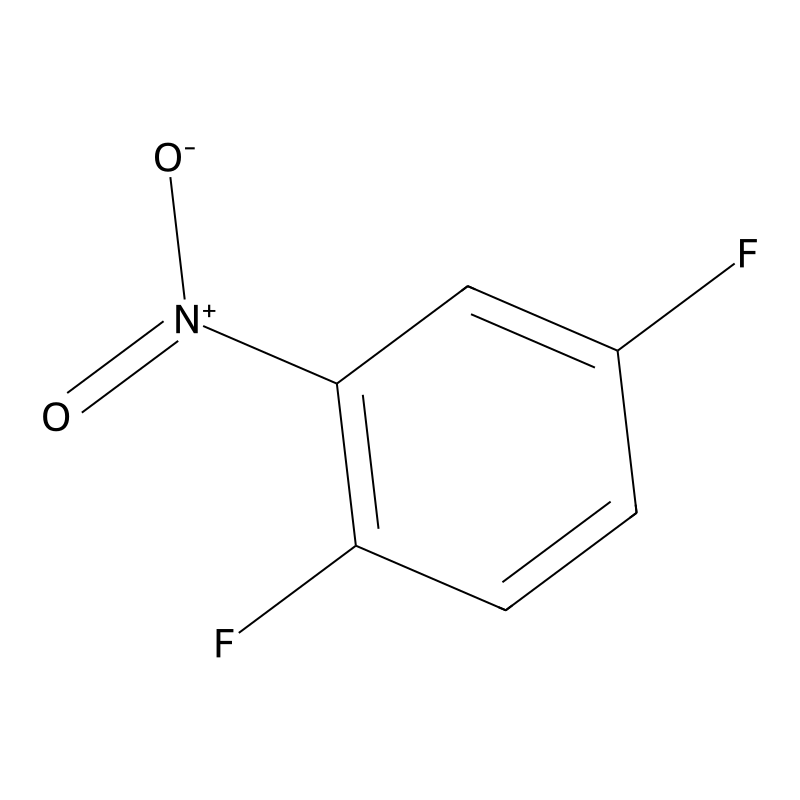2,5-Difluoronitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthetic Precursor
,5-DFNB serves as a valuable building block for the synthesis of various complex molecules due to the presence of the reactive nitro and fluorine functional groups. Studies have utilized 2,5-DFNB in the synthesis of:
- N-alkylated 2-arylaminobenzimidazoles: These compounds possess potential applications in the pharmaceutical industry due to their diverse biological activities [].
- Quinoxalinones: This class of heterocyclic compounds exhibits a wide range of biological properties, making them attractive targets for medicinal chemistry research [].
- N-(2-nitro-4-fluorophenyl)-l,2,3,4-tetrahydroisoquinoline derivatives: These derivatives are of interest for their potential use in the development of new drugs [].
Model Compound for Metabolic Studies
2,5-DFNB has been employed as a model substrate to investigate the metabolic pathways of aromatic nitro compounds in various biological systems. By studying the metabolism of 2,5-DFNB, researchers gain insights into the mechanisms by which the body detoxifies and eliminates these potentially harmful compounds [].
2,5-Difluoronitrobenzene is an aromatic compound with the molecular formula and a molecular weight of 159.09 g/mol. It features two fluorine atoms and one nitro group attached to a benzene ring, specifically at the 2 and 5 positions relative to each other. This compound is characterized by its unique chemical structure that influences its reactivity and biological interactions. The compound is recognized by its CAS number 364-74-9 and has been identified as a useful intermediate in various chemical syntheses.
2,5-Difluoronitrobenzene itself likely does not have a specific mechanism of action in biological systems. Its primary use in research is as a building block for the synthesis of other molecules with potential biological activities.
- Potential Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact. 2,5-Difluoronitrobenzene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [4].
- Potential Flammability: Organic nitro compounds can be flammable or explosive. Proper handling procedures for flammable materials should be followed when working with 2,5-difluoronitrobenzene [4].
- Nitration: It can react with nitrating agents to introduce additional nitro groups.
- Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
- Substitution Reactions: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
These reactions make it a versatile intermediate for synthesizing more complex molecules.
2,5-Difluoronitrobenzene can be synthesized through several methods:
- Nitration of p-Difluorobenzene: This method involves the nitration of p-difluorobenzene using a mixture of sulfuric acid and potassium nitrate at low temperatures (around 5 °C). The process yields 2,5-difluoronitrobenzene with an approximate yield of 83% .
- Seeman Reaction: Another method involves reacting 2-chloro-5-fluoronitrobenzene with alkali metal fluorides (such as lithium fluoride) under specific conditions, yielding the target compound with varying selectivity and yields depending on the reaction conditions used .
- Catalytic Reduction: A more complex route includes catalytic reduction processes that convert precursors into 2,5-difluoronitrobenzene in one step under anhydrous conditions .
2,5-Difluoronitrobenzene finds various applications in:
- Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
- Agrochemicals: Used in the development of pesticides and herbicides where fluorinated compounds are beneficial for enhancing efficacy.
- Material Science: Employed in the synthesis of polymers and materials that require specific electronic or thermal properties.
Several compounds share structural similarities with 2,5-difluoronitrobenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 | 0.94 |
| 1,2,5-Trifluoro-3-nitrobenzene | 66684-57-9 | 0.92 |
| 1-Fluoro-2-nitrobenzene | 369-36-8 | 0.92 |
| 4-Fluoro-3-nitrotoluene | 446-11-7 | 0.91 |
Uniqueness of 2,5-Difluoronitrobenzene
The uniqueness of 2,5-difluoronitrobenzene lies in its specific arrangement of functional groups (two fluorines and one nitro group) on the benzene ring. This arrangement affects both its chemical reactivity and biological activity differently compared to other similar compounds listed above.
XLogP3
Boiling Point
LogP
Melting Point
GHS Hazard Statements
H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.77%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.77%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








